4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Overview
Description
4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like ethanol, and various protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable candidate for drug discovery and development .
Medicine
In medicine, the compound’s potential therapeutic effects can be investigated for various diseases. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyrrolidine derivatives, such as:
- 4-[(2S,3R)-4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)
Uniqueness
What sets 4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole apart is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-19(13(2)26-21-12)17-5-4-10-23(17)20(24)18-11-16(22-27-18)14-6-8-15(25-3)9-7-14/h6-9,11,17H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKHCPPIGQLYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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